molecular formula C12H13NO B11907594 1-Ethyl-8-methylquinolin-4(1H)-one

1-Ethyl-8-methylquinolin-4(1H)-one

Cat. No.: B11907594
M. Wt: 187.24 g/mol
InChI Key: IZVWBEMEGOSUQY-UHFFFAOYSA-N
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Description

1-Ethyl-8-methylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the first position and a methyl group at the eighth position, along with a ketone functional group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-8-methylquinolin-4(1H)-one can be synthesized through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-8-methylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 1-Ethyl-8-methylquinolin-4-ol.

    Substitution: Various substituted quinoline derivatives, depending on the reagents used.

Scientific Research Applications

Anticancer Properties

1-Ethyl-8-methylquinolin-4(1H)-one has shown significant potential as an anticancer agent. Studies on related quinolinones have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and disruption of cellular signaling pathways.

Case Study:
A study involving a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones highlighted the structure-activity relationship (SAR) that can be drawn from modifications at various positions on the quinoline ring. Compounds derived from this class exhibited high cytotoxicity against cancer cell lines such as MCF-7 and HL-60, suggesting that structural modifications similar to those in this compound could enhance its anticancer efficacy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Quinoline derivatives are known for their broad-spectrum antibiotic activities.

Data Table: Antimicrobial Activity of Quinoline Derivatives

Compound NameActivity TypeTarget OrganismsReference
This compoundAntimicrobialVarious bacteria and fungi
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-oneAntimicrobialMCF-7, HL-60
8-ChloroquinolineAntiviralInfluenza virus

Antimalarial Applications

Recent studies have explored the potential of quinoline derivatives as antimalarial agents. The structural features of this compound may contribute to its effectiveness against malaria-causing parasites.

Case Study:
Research on endochin-like quinolones demonstrated that modifications to the quinolone structure significantly influenced antimalarial activity against Plasmodium falciparum. The findings suggest that similar structural adaptations in this compound could enhance its efficacy as an antimalarial agent .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structural characteristics enable chemists to utilize it in various synthetic pathways.

Applications in Synthesis:
The compound can be used in nucleophilic substitution reactions and as a precursor for synthesizing other biologically active compounds. The presence of both ethyl and methyl groups contributes to its reactivity and functionalization potential .

Mechanism of Action

The mechanism of action of 1-ethyl-8-methylquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    8-Methylquinoline: Lacks the ethyl group at the first position.

    1-Ethylquinoline: Lacks the methyl group at the eighth position.

Uniqueness

1-Ethyl-8-methylquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the ketone functional group, distinguishes it from other quinoline derivatives and may confer distinct properties and applications.

Biological Activity

1-Ethyl-8-methylquinolin-4(1H)-one is a derivative of quinoline, a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, particularly in antimicrobial, anticancer, and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H13N
  • Molecular Weight : 185.24 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It can act on neurotransmitter receptors, potentially influencing neurological functions.
  • Antimicrobial Activity : Quinoline derivatives are known to exhibit antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential metabolic functions.

Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains, including resistant ones.
AnticancerDemonstrates cytotoxic effects on cancer cell lines through apoptosis induction.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.

Anticancer Properties

In vitro assays demonstrated that this compound induced apoptosis in human leukemia cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting that the compound effectively triggers programmed cell death pathways.

Anti-inflammatory Effects

Research involving animal models of inflammation showed that administration of this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). This suggests a promising role in managing inflammatory diseases.

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Synergistic Effects : When combined with existing antibiotics, this compound exhibited synergistic effects, enhancing the overall antimicrobial efficacy against resistant strains.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into modifications that can enhance biological activity while reducing toxicity.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a candidate for further development.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-ethyl-8-methylquinolin-4-one

InChI

InChI=1S/C12H13NO/c1-3-13-8-7-11(14)10-6-4-5-9(2)12(10)13/h4-8H,3H2,1-2H3

InChI Key

IZVWBEMEGOSUQY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=CC=CC(=C21)C

Origin of Product

United States

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